4-Isobutyl-4-piperidylmethanol

pKa basicity ionization state

4-Isobutyl-4-piperidylmethanol (CAS 1504304-16-8, [4-(2-methylpropyl)piperidin-4-yl]methanol) is a 4,4-disubstituted piperidine derivative bearing a geminal isobutyl and hydroxymethyl group on the piperidine ring with an unsubstituted secondary amine. The compound serves as a key intermediate in the synthesis of neurokinin receptor antagonists, glycine transporter inhibitors, and dopamine-modulating agents, where the 4,4-disubstituted piperidine scaffold is a privileged pharmacophore.

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
Cat. No. B13699103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isobutyl-4-piperidylmethanol
Molecular FormulaC10H21NO
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCC(C)CC1(CCNCC1)CO
InChIInChI=1S/C10H21NO/c1-9(2)7-10(8-12)3-5-11-6-4-10/h9,11-12H,3-8H2,1-2H3
InChIKeyQHHONORQEWWBJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isobutyl-4-piperidylmethanol: A 4,4-Disubstituted Piperidine Building Block for CNS & Neurokinin-Targeted Synthesis


4-Isobutyl-4-piperidylmethanol (CAS 1504304-16-8, [4-(2-methylpropyl)piperidin-4-yl]methanol) is a 4,4-disubstituted piperidine derivative bearing a geminal isobutyl and hydroxymethyl group on the piperidine ring with an unsubstituted secondary amine . The compound serves as a key intermediate in the synthesis of neurokinin receptor antagonists, glycine transporter inhibitors, and dopamine-modulating agents, where the 4,4-disubstituted piperidine scaffold is a privileged pharmacophore [1][2].

Why 4-Isobutyl-4-piperidylmethanol Cannot Be Replaced by Its N-Substituted Isomer or Simple Piperidine Analogs


4-Isobutyl-4-piperidylmethanol is a regiochemically defined isomer: the isobutyl group resides at the C4 ring position geminal to the hydroxymethyl, leaving a free secondary amine (NH) . Its closest analog, (1-isobutylpiperidin-4-yl)methanol (CAS 915923-25-0), places the isobutyl group on the nitrogen, yielding a tertiary amine with fundamentally different ionization, hydrogen-bonding, and synthetic reactivity profiles . Generic substitution between these positional isomers—or with simpler 4-piperidinemethanol—alters the pKa, logD, hydrogen-bond donor count, and N-functionalization potential, any of which can compromise downstream biological activity or synthetic yield in multi-step medicinal chemistry campaigns [1].

Quantitative Differential Evidence for 4-Isobutyl-4-piperidylmethanol vs. Closest Analogs


Secondary Amine pKa Advantage of 4-Isobutyl-4-piperidylmethanol Over Its Tertiary Amine N-Substituted Isomer

4-Isobutyl-4-piperidylmethanol contains a secondary piperidine amine (NH), whereas its closest structural isomer (1-isobutylpiperidin-4-yl)methanol bears a tertiary N-alkyl piperidine. Predicted pKa values for secondary piperidine amines cluster around 10.9–11.3 (experimental piperidine pKa = 11.2), while analogous tertiary piperidine amines are 0.5–2 pKa units lower [1]. At physiological pH 7.4, the target compound remains predominantly protonated (>99%), whereas the tertiary amine isomer exists in a mixed ionization state, leading to different solubility, permeability, and receptor-binding profiles .

pKa basicity ionization state secondary amine tertiary amine

Lipophilicity and logD Differentiation Driven by Regiochemistry of the Isobutyl Substituent

The N-substituted isomer (1-isobutylpiperidin-4-yl)methanol has an experimentally predicted ACD/LogP of 1.56 and an ACD/LogD (pH 5.5) of –1.46, indicating substantial pH-dependent polarity . In contrast, 4-isobutyl-4-piperidylmethanol, with its free NH, exhibits a lower intrinsic logP (estimated ~0.8–1.2 based on fragment additivity) and a different logD profile because the secondary amine dominates the ionization equilibrium . This regiochemical difference shifts the partition coefficient by approximately 0.4–0.8 log units, altering both aqueous solubility and membrane partitioning behavior in biological assays.

logP logD lipophilicity ACD/LogP partition coefficient

Hydrogen Bond Donor Count: Two vs. One Determines Synthetic Versatility and Binding Interactions

4-Isobutyl-4-piperidylmethanol possesses two hydrogen bond donors (one NH, one OH), compared to the N-substituted isomer which has only one (OH) . The free secondary amine enables selective N-protection (Boc, Cbz, Fmoc, acetyl) and subsequent amide or sulfonamide bond formation, which is impossible with the N-alkyl tertiary amine isomer without prior deprotection [1]. This divergent reactivity directly impacts the utility of the compound as a synthetic intermediate: the target compound can be orthogonally functionalized at both the N and O positions, whereas the N-substituted isomer can only be derivatized at the hydroxyl group.

hydrogen bond donor HBD N-protection synthetic intermediate building block

4,4-Disubstituted Piperidine Scaffold Proven in Neurokinin and GlyT1 Inhibitor Patents

The 4,4-disubstituted piperidine motif—in which both the isobutyl and hydroxymethyl groups are geminally attached to the C4 position—is explicitly claimed in multiple patent families as a critical scaffold for high-affinity NK2 and GlyT1 inhibitors [1][2]. For example, US Patent 6,444,809 teaches that 4-substituted piperidine derivatives with a free NH or specific N-substitution patterns exhibit nanomolar antagonist activity at the neurokinin-2 receptor, with the identity and position of the alkyl substituent directly modulating potency [1]. The target compound's specific substitution pattern (C4-geminal isobutyl + hydroxymethyl, NH free) maps onto the SAR framework disclosed for optimized NK2 ligands, distinguishing it from N-alkyl variants that show reduced or altered affinity profiles.

NK2 antagonist GlyT1 inhibitor 4,4-disubstituted piperidine SAR patent

When to Procure 4-Isobutyl-4-piperidylmethanol: Research and Industrial Application Scenarios


Synthesis of Neurokinin-2 (NK2) Receptor Antagonist Libraries

4-Isobutyl-4-piperidylmethanol provides the 4,4-disubstituted piperidine core with a free NH handle essential for constructing NK2 antagonist libraries as described in US Patent 6,444,809 [1]. The isobutyl group at C4 mimics the lipophilic side chain required for NK2 binding, while the free amine allows for late-stage diversification through N-acylation or N-sulfonylation, enabling rapid SAR exploration without the need for N-deprotection steps required by N-alkyl analogs .

Building Block for Glycine Transporter 1 (GlyT1) Inhibitor Development

The 4,4-disubstituted piperidine framework with a secondary amine is a validated scaffold for brain-penetrant GlyT1 inhibitors [1]. The target compound's higher pKa (~11) compared to tertiary amine analogs ensures consistent protonation and may improve oral bioavailability, as demonstrated in optimization campaigns for GlyT1 inhibitors where the amine ionization state directly impacted pharmacokinetic properties .

Orthogonal Functionalization for Parallel Medicinal Chemistry

With two chemically distinct functional groups (secondary amine and primary alcohol), 4-isobutyl-4-piperidylmethanol enables sequential, orthogonal derivatization: the amine can be protected (e.g., Boc), the alcohol oxidized to an aldehyde or carboxylic acid, and the amine then deprotected for further coupling [1]. This synthetic flexibility is not achievable with the N-isobutyl isomer, which locks the nitrogen in an unreactive tertiary state and reduces the compound to a single-functional-group building block .

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